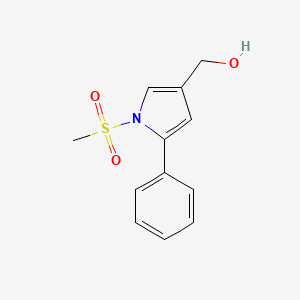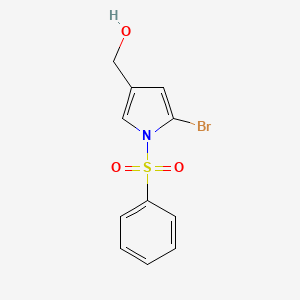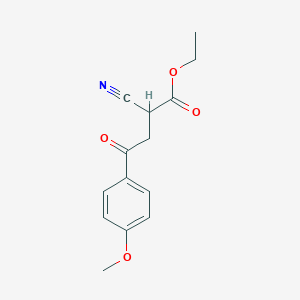
5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%
Descripción general
Descripción
5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%) is a brominated compound that has been used in a variety of scientific research applications. It is a colorless, odorless solid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane. It has a molecular weight of 225.13 g/mol and a melting point of 91-93 °C.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its pyrrole core is a common motif in drugs that exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibiotic properties . The bromine atom in the 5-position can undergo further functionalization through palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules.
Material Science
In material science, the compound’s ability to act as a building block for conducting polymers is of particular interest. Pyrroles can polymerize to form polypyrroles, which are materials with significant electrical conductivity and stability, making them useful in the creation of electronic devices .
Organic Synthesis
Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate is used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, and the presence of the ester group in this compound provides a handle for further transformations .
Agricultural Chemistry
The pyrrole ring system is also found in various agrochemicals. Compounds derived from Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate can be developed into fungicides and herbicides, contributing to crop protection strategies .
Biochemistry Research
In biochemistry, the compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to many bioactive molecules. It can serve as a starting point for the development of inhibitors against specific enzymes or receptors involved in disease processes .
Chemical Biology
This compound can be tagged with other functional groups to create probes for chemical biology. These probes can be used to track biological processes in real-time or to isolate specific proteins or nucleic acids for study .
Propiedades
IUPAC Name |
ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-10-7(9)5(6)2/h4,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKUDVGMDUOWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736050 | |
| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
874496-31-8 | |
| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)









